

In-Depth Technical Guide to 3,3'-Diethylthiatricarbocyanine Iodide in Research

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Compound of Interest

Compound Name: 3,3'-Diethylthiatricarbocyanine

Cat. No.: B1240359

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Core Applications in Research

3,3'-Diethylthiatricarbocyanine iodide is a synthetic cyanine dye notable for its applications in various research fields. Its utility stems from its fluorescent properties and its interaction with biological macromolecules. The primary research applications include:

- Fluorescent Imaging: It is widely used as a fluorescent dye in biological imaging and microscopy to visualize cellular structures and processes with high sensitivity.[1]
- Flow Cytometry: The dye plays a role in flow cytometry, aiding in the analysis of cell populations by providing distinct fluorescence signals.[1]
- Biomolecule Labeling: It is effective for labeling proteins and nucleic acids, which facilitates the study of molecular interactions.[2]
- DNA Structure Analysis: It serves as a highly sensitive chiroptical reporter of DNA helicity and sequence, allowing researchers to distinguish between different DNA conformations, such as B-DNA and Z-DNA, using circular dichroism.
- Membrane Potential Sensing: As a cationic dye, it can be used to measure changes in membrane potential in various cell types.



Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **3,3'-Diethylthiatricarbocyanine** iodide is presented below. These properties are crucial for designing and interpreting experiments.

Property	Value	Solvent/Conditions
Molecular Formula	C25H25IN2S2	N/A
Molecular Weight	544.51 g/mol	N/A
Appearance	Green crystals/powder	Solid state
Solubility	Soluble in methanol, ethanol, DMSO	N/A
Absorption Maximum (λmax)	~763 nm	Isopropanol
~758 nm	Methanol	
Molar Extinction Coefficient (ε)	212,000 cm ⁻¹ M ⁻¹ at 763 nm	Isopropanol
250,000 cm ⁻¹ M ⁻¹ at 758 nm	Methanol	
Fluorescence Quantum Yield (Φ)	Data for the exact compound is not readily available. For the related 3,3'- Diethylthiadicarbocyanine iodide, Φ = 0.35 in ethanol.	Ethanol

Detailed Experimental Protocols Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

Materials:

- 3,3'-Diethylthiatricarbocyanine iodide powder
- Anhydrous Dimethyl sulfoxide (DMSO) or Methanol



- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Bring the vial of 3,3'-Diethylthiatricarbocyanine iodide to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of 1-10 mM by dissolving the powder in anhydrous DMSO or methanol. For example, to prepare a 1 mM stock solution (MW = 544.51), dissolve 0.545 mg in 1 mL of solvent.
- Vortex thoroughly to ensure the dye is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C, protected from light and moisture. Under these conditions, the solution is stable for at least one month.[3] For longer-term storage (up to 6 months), store at -80°C.[3]

Live Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

- Live cells cultured in an appropriate vessel (e.g., chambered coverglass)
- 3,3'-Diethylthiatricarbocyanine iodide stock solution (1 mM in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other balanced salt solution

Protocol:



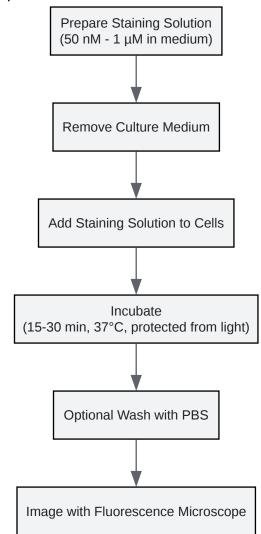




- Dilute the 1 mM stock solution of 3,3'-Diethylthiatricarbocyanine iodide in complete cell
 culture medium to a final working concentration. A typical starting range is 50 nM to 1 μM.
 The optimal concentration should be determined empirically for each cell type and
 application.
- Remove the existing culture medium from the cells.
- Add the staining solution to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- (Optional) Wash the cells once with pre-warmed PBS or culture medium to remove excess dye and reduce background fluorescence.
- Image the cells using a fluorescence microscope with appropriate filter sets for near-infrared dyes (Excitation ~750-770 nm, Emission >780 nm).



Experimental Workflow: Live Cell Staining





DNA Conformation B-DNA (Right-handed) Z-DNA (Left-handed) Chiral Dye-DNA Complex Induced Circular Dichroism (ICD) Signal

Logical Relationship: DNA Helicity Analysis

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